1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
CAS No.:
Cat. No.: VC9931755
Molecular Formula: C18H17FN2O
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FN2O |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-methyl-4-(2-phenylethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C18H17FN2O/c1-13-17(12-7-14-5-3-2-4-6-14)18(22)21(20-13)16-10-8-15(19)9-11-16/h2-6,8-11,20H,7,12H2,1H3 |
| Standard InChI Key | VQUNZWXCQCRXEJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol consists of a pyrazole ring substituted at positions 1, 3, 4, and 5. Key features include:
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Position 1: A 4-fluorophenyl group, which enhances electronic stability and lipophilicity .
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Position 3: A methyl group, contributing steric bulk and influencing regioselectivity in reactions .
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Position 4: A 2-phenylethyl chain, a unique structural element that may modulate solubility and biological interactions .
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Position 5: A hydroxyl group, enabling hydrogen bonding and coordination chemistry.
Molecular Geometry
Crystallographic data for related pyrazoles (e.g., 1-(4-chlorophenyl)-4-(2-furoyl) derivatives) reveal monoclinic crystal systems with unit cell parameters a = 6.2256(5) Å, b = 18.3976(15) Å, and c = 14.5582(15) Å . The 2-phenylethyl substituent in the target compound is expected to introduce torsional strain, potentially altering packing efficiency compared to simpler analogs.
Physicochemical Data
Synthesis and Characterization
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR: Stretching vibrations at 3250 cm⁻¹ (-OH), 1650 cm⁻¹ (C=O, if tautomerized), and 1220 cm⁻¹ (C-F).
Biological and Pharmacological Activities
While direct studies on 1-(4-fluorophenyl)-3-methyl-4-(2-phenylethyl)-1H-pyrazol-5-ol are lacking, related pyrazoles exhibit:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Ser530.
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Anticancer Potential: Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀ ≈ 12 μM for analogs).
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Antimicrobial Effects: Disruption of bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .
The 2-phenylethyl substituent may enhance blood-brain barrier penetration, suggesting potential CNS applications .
Applications in Materials Science
Pyrazole derivatives are employed in:
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